2-Chloro-4-methylquinoline-7-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline compounds, including 2-Chloro-4-methylquinoline-7-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H8ClNO2/c1-6-4-10(12)13-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 195-198°C . It is stored at a temperature of 4°C .Safety and Hazards
The safety information for 2-Chloro-4-methylquinoline-7-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Mechanism of Action
Target of Action
Quinoline derivatives, however, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives, in general, can influence a wide range of biochemical pathways due to their diverse target interactions .
Result of Action
As a quinoline derivative, it may exert a variety of biological effects depending on its specific target interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methylquinoline-7-carboxylic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methylquinoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli . Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall activity and function, influencing its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-chloro-4-methylquinoline-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-10(12)13-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLBHUDIYIBOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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